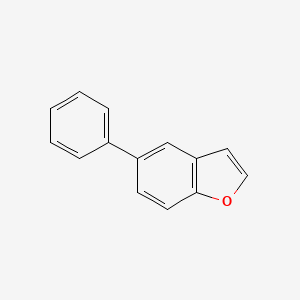

5-Phenyl-1-benzofuran

Description

Significance of the Benzofuran (B130515) Core in Chemical Research

The benzofuran nucleus is a fundamental structural unit found in numerous naturally occurring and synthetic compounds. nih.gov Its versatile chemical nature and broad spectrum of activities have made it a focal point of extensive research.

In medicinal chemistry, the benzofuran ring system is considered a "privileged structure." rsc.orgrsc.org This term denotes a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a valuable starting point for drug discovery. rsc.orgrsc.org Benzofuran derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, and antitumor properties. nih.govnih.govrsc.org The unique structural features of the benzofuran core allow for diverse intermolecular interactions with enzymes and receptors, such as hydrogen bonding and π-stacking, which contribute to their biological efficacy. mdpi.com The adaptability of the benzofuran scaffold has led to the development of numerous clinically approved drugs and continues to inspire the synthesis of new therapeutic agents. nih.govuq.edu.au

The benzofuran core is also a significant component in the field of advanced materials science, particularly in the development of organic electronics. mdpi.com Its inherent properties, such as thermal stability, high quantum yields, and blue-light emission, make it a desirable building block for various applications. nih.gov Benzofuran derivatives are utilized in the creation of organic light-emitting diodes (OLEDs) due to their hole-transporting capabilities. nih.gov Furthermore, the fusion of furan (B31954) and thiophene (B33073) rings in structures like benzothieno[3,2-b]benzofuran (BTBF) has led to materials with high charge mobility and strong luminescence, which are promising for use in organic field-effect transistors (OFETs) and organic phototransistors (OPTs). mdpi.comacs.org The ability to modify the benzofuran structure allows for the fine-tuning of its electronic and optical properties, making it a versatile component for next-generation electronic devices. nih.govresearchgate.net

Scope of Academic Inquiry into 5-Phenyl-1-benzofuran and its Derivatives

Academic research into 5-Phenyl-1-benzofuran and its derivatives is multifaceted, exploring both its fundamental chemical properties and its potential applications. A significant area of investigation involves the development of novel and efficient synthetic methodologies to construct the 5-phenyl-1-benzofuran scaffold and its analogues. nih.govjocpr.comacs.orgorganic-chemistry.org Researchers are actively exploring various catalytic systems, including those based on palladium, copper, and other transition metals, to facilitate the synthesis of these compounds with high yields and regioselectivity. acs.orgorganic-chemistry.org

Another major focus of academic inquiry is the exploration of the biological activities of 5-phenyl-1-benzofuran derivatives. Drawing from the known pharmacological potential of the broader benzofuran class, studies are investigating the anticancer, antimicrobial, and anti-inflammatory properties of these specific compounds. nih.govmdpi.comnih.gov Structure-activity relationship (SAR) studies are being conducted to understand how different substituents on the phenyl and benzofuran rings influence their biological efficacy, aiming to design more potent and selective therapeutic agents. rsc.orgnih.gov

In the realm of materials science, research is also underway to investigate the photophysical and electronic properties of 5-phenyl-1-benzofuran derivatives. The introduction of the phenyl group at the 5-position can significantly influence the molecule's conjugation and electronic characteristics, making these compounds potential candidates for applications in organic electronics, similar to other functionalized benzofurans.

Structure

3D Structure

Properties

IUPAC Name |

5-phenyl-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O/c1-2-4-11(5-3-1)12-6-7-14-13(10-12)8-9-15-14/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXXGZUXOSCUPAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C2)OC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10557954 | |

| Record name | 5-Phenyl-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10557954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35664-71-2 | |

| Record name | 5-Phenyl-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10557954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Phenyl 1 Benzofuran and Its Derivatives

Cyclization and Annulation Strategies

Cyclization reactions are fundamental to the formation of the benzofuran (B130515) ring system. These methods involve the intramolecular formation of an oxygen-carbon bond or a carbon-carbon bond to construct the heterocyclic ring.

Acid-Catalyzed Cyclizations of Aryl Ether Precursors

Acid-catalyzed cyclization of aryl ether precursors is a well-established method for constructing the benzofuran scaffold. rsc.orgnih.gov This approach typically involves an intramolecular electrophilic substitution reaction onto the electron-rich benzene (B151609) ring. For instance, the cyclization of specific acetal (B89532) substrates can be catalyzed by acids like polyphosphoric acid (PPA). wuxiapptec.com The mechanism proceeds through the protonation of the precursor under acidic conditions, leading to the formation of an oxonium ion intermediate. wuxiapptec.com This is followed by a nucleophilic attack from the phenyl ring to close the furan (B31954) ring. wuxiapptec.com A subsequent elimination step, such as the loss of methanol (B129727), results in the aromatized benzofuran product. wuxiapptec.com The regioselectivity of this cyclization can be influenced by the electronic properties of the substrate and the reaction conditions. wuxiapptec.com

Table 1: Example of Acid-Catalyzed Cyclization

| Precursor | Catalyst | Conditions | Product | Yield | Reference |

| Acetal 1 | Polyphosphoric Acid (PPA) | 110 °C | Benzofuran core 2a and 2b | Mixture (1:5 ratio) | wuxiapptec.com |

Intramolecular Cyclization of Carbanionic Intermediates

The formation of benzofurans can also be achieved through the intramolecular cyclization of carbanionic intermediates. mdpi.com In this strategy, a strong base is used to generate a carbanion, which then undergoes an intramolecular nucleophilic attack to form the furan ring.

One such method involves the cyclization of acyloxy sulfone derivatives. nih.gov Treatment of a sulfone precursor with a strong base like lithium hexamethyldisilazide (LHMDS) at low temperatures generates a carbanion that cyclizes to form a lactol intermediate. nih.gov This intermediate can then be dehydrated under acidic conditions (e.g., using p-toluenesulfonic acid) to yield the final benzofuran product. nih.gov

Another approach utilizes a base-mediated carbanion-yne intramolecular cyclization. For example, 2-(2-phenylethynylphenoxy)-1-arylalkanones can be cyclized using potassium tert-butoxide (t-BuOK). researchgate.net This 5-exo-dig cyclization proceeds smoothly to produce 2-substituted 3-benzylbenzofurans in good yields. researchgate.net Organic superbases, such as phosphazene P4-tBu, have also been employed to catalyze the intramolecular cyclization of o-alkynylphenyl ethers, providing an efficient metal-free pathway to 2,3-disubstituted benzofurans. mdpi.com

Table 2: Base-Mediated Intramolecular Cyclization Reactions

| Precursor Type | Base | Key Step | Product Type | Reference |

| Acyloxy sulfone | LHMDS | Cyclization to lactol, then acid-catalyzed dehydration | Substituted benzofuran | nih.gov |

| 2-(2-Phenylethynylphenoxy)-1-arylalkanone | t-BuOK | 5-exo-dig carbanion-yne cyclization | 2-Substituted 3-benzylbenzofuran | researchgate.net |

| o-Alkynylphenyl ether | Phosphazene P4-tBu | Metal-free C-C bond formation | 2,3-Disubstituted benzofuran | mdpi.com |

Ring Opening and Subsequent Ring Closure Reactions

While less common for de novo synthesis, ring-opening and subsequent ring-closure reactions represent a valid strategy for transforming existing cyclic structures into benzofurans. These transformations, sometimes termed 'aromatic metamorphosis', can involve the cleavage of endocyclic bonds in a starting heterocycle followed by rearrangement and re-cyclization. kyoto-u.ac.jp For example, nickel-catalyzed reductive ring-opening of benzofurans with alkyl halides can cleave the C2-O bond to form (E)-o-alkenylphenols. chinesechemsoc.org While this demonstrates a transformation of a benzofuran, similar principles can be applied where a different ring system is opened to generate a precursor that then cyclizes to the benzofuran core.

Transition-Metal-Catalyzed Approaches

Transition-metal catalysis, particularly using palladium, has revolutionized the synthesis of benzofurans, offering high efficiency, functional group tolerance, and the ability to perform reactions in a single pot. nih.govrsc.org

Palladium-Catalyzed Methods

Palladium catalysts are exceptionally versatile for constructing the benzofuran ring system through various cross-coupling and cyclization reactions. nih.gov These methods often involve the formation of key C-C or C-O bonds under mild conditions.

A powerful and widely used one-pot strategy for synthesizing substituted benzofurans is the tandem Sonogashira coupling followed by an intramolecular cyclization. divyarasayan.orgorganic-chemistry.org This reaction typically couples a substituted o-iodophenol or o-bromophenol with a terminal alkyne. rsc.orgresearchgate.net The reaction is catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst and a base. nih.govacs.org

The process begins with the Pd-catalyzed Sonogashira coupling to form a 2-alkynylphenol intermediate. rsc.org This intermediate then undergoes an intramolecular 5-endo-dig cyclization, where the phenolic oxygen attacks the alkyne, to form the benzofuran ring. researchgate.net This domino reaction has been successfully carried out using various catalytic systems, including palladium nanoparticles in water under ligand- and copper-free conditions, and heterogeneous Pd-Cu/C catalysts. divyarasayan.orgresearchgate.net The choice of catalyst, ligands (such as Xantphos or PPh3), base (like K3PO4 or triethylamine), and solvent can be optimized to achieve high yields for a wide range of substrates. rsc.orgorganic-chemistry.org This methodology allows for the efficient synthesis of diverse 2- and 2,3-disubstituted benzofurans. organic-chemistry.orgorganic-chemistry.org

Table 3: Palladium-Catalyzed Sonogashira Coupling/Cyclization for Benzofuran Synthesis

| Aryl Halide | Alkyne | Catalyst System | Conditions | Product | Yield | Reference |

| 2-Iodophenols | Phenylacetylenes | Pd Nanoparticles | Water, Open air, Additive-free | 2-Substituted benzo[b]furans | High | researchgate.net |

| 2-Iodophenol (B132878) | Terminal Alkynes | Pd/CuFe2O4 nanowires | - | 2-Aryl/alkyl benzofurans | - | rsc.org |

| 2-Iodophenol | Phenylacetylene | Pd(OAc)2, Xantphos, K3PO4 | Toluene (B28343), 120°C | (3-Benzylbenzofuran-2-yl)(phenyl)methanone | Good to Excellent | organic-chemistry.org |

| 2-Iodophenols | Terminal Alkynes | (PPh3)PdCl2, CuI, Et3N | Triethylamine (B128534) | Substituted benzofurans | 84-91% | acs.org |

Sonogashira-Stevens Coupling

The Sonogashira coupling reaction is a cornerstone in the synthesis of benzofurans. It involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org This reaction is exceptionally useful for creating the necessary C-C bond framework prior to the cyclization that forms the furan ring. Typically, the synthesis of a 2-substituted benzofuran via this method involves the reaction of a 2-halophenol with a terminal alkyne. nih.gov

The process can be performed as a one-pot synthesis, where the initial Sonogashira coupling is followed by an intramolecular cyclization to yield the benzofuran derivative. For instance, 3-bromo-4-hydroxyacetophenone can be converted to 5-acetyl-2-phenylbenzofuran in a one-pot procedure. arkat-usa.org The initial step is the Sonogashira coupling with phenylacetylene, followed by a base-induced cyclization. arkat-usa.org The reaction is versatile, allowing for the synthesis of various substituted benzofurans under relatively mild conditions. wikipedia.orgresearchgate.net While the term "Sonogashira-Stevens Coupling" is not standard in the literature, it may refer to a domino sequence where a Sonogashira reaction is followed by a rearrangement. However, the most common pathway involves a Sonogashira coupling followed by a direct intramolecular cyclization (O-arylation). organic-chemistry.org

Key features of the Sonogashira coupling in benzofuran synthesis include:

Catalyst System : Typically a palladium(0) complex, such as Pd(PPh₃)₄ or one generated in situ from Pd(OAc)₂, and a copper(I) salt like CuI. wikipedia.orgmdpi.com

Reactants : A 2-halophenol (commonly 2-iodophenol or 2-bromophenol) and a terminal alkyne. mdpi.comrsc.org

Conditions : The reaction is usually carried out in the presence of an amine base, such as triethylamine or diisopropylamine, which also acts as a solvent. arkat-usa.orgnih.gov

| Starting Material (Halophenol) | Alkyne | Catalyst System | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Iodophenol | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | NEt₃, Water, 80 °C | 2-Phenylbenzofuran (B156813) | High | nih.gov |

| 3-Bromo-4-hydroxyacetophenone | Phenylacetylene | Pd(OAc)₂, P(tBu)₃, CuI | Diisopropylamine, 60 °C | 5-Acetyl-2-phenylbenzofuran | 74% | arkat-usa.org |

| 2-Iodophenol | Terminal Alkynes | Palladium Nanoparticles, CuI | Methanol/Acetonitrile, 60 °C | 2-Substituted Benzofurans | Good to Excellent | researchgate.net |

Palladium-Acetate Catalyzed Reactions with Aryl Boronic Acids

Palladium(II) acetate (B1210297), Pd(OAc)₂, is a versatile and widely used catalyst for the direct C-H arylation of heterocycles, including benzofuran. mdpi.com This methodology allows for the synthesis of 2-arylbenzofurans by coupling the C-H bond at the 2-position of the benzofuran ring with an aryl boronic acid, a variant of the Suzuki-Miyaura cross-coupling reaction. nih.gov

The reaction typically proceeds under aerobic conditions and has shown broad substrate scope. nih.govmdpi.com For example, the reaction of benzofuran with various aryl boronic acids in the presence of a Pd(OAc)₂ catalyst system can produce a range of 2-arylbenzofuran derivatives in good to excellent yields. nih.gov The efficiency of the reaction can be influenced by the choice of ligands and bases. nih.govmdpi.com A newly developed Pd(II) complex has demonstrated higher catalytic activity compared to common palladium salts like PdCl₂ or Pd(OAc)₂ alone for the Suzuki cross-coupling of 2-(4-bromophenyl)benzofuran (B12281498) with 4-methoxyphenylboronic acid, achieving a 91% yield. nih.gov

The reaction of aryl boronic acids with aldehydes, catalyzed by palladium complexes, can also afford carbinol derivatives, demonstrating the versatility of this approach in forming C-C bonds. acs.org

| Benzofuran Substrate | Arylating Agent | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Benzofuran | Phenylboronic acid | Pd(OAc)₂ (5 mol%), CuCl₂ (2 eq.) | 1,2-DCE, 80 °C, aerobic | 2-Phenylbenzofuran | >80% | mdpi.com |

| 2-(4-Bromophenyl)benzofuran | 4-Methoxyphenylboronic acid | Pd(II) complex 10 | K₂CO₃, EtOH/H₂O, 80 °C | 2-(4'-Methoxy-[1,1'-biphenyl]-4-yl)benzofuran | 91% | nih.gov |

| Benzofuran | Aryl N-methyliminodiacetic acid (MIDA) boronates | Pd-alkoxy catalysts | Benzoquinone, acidic conditions | 2-Arylbenzofurans | Not specified | mdpi.com |

Copper-Catalyzed Methods

Copper catalysis offers a cost-effective and powerful alternative to palladium for the synthesis of benzofurans. A variety of copper-catalyzed methods have been developed, including coupling reactions, one-pot syntheses, and intramolecular cyclizations.

Copper-Acetylide Coupling Reactions

A classical and widely utilized method for synthesizing 2-arylbenzofurans involves the coupling of cuprous aryl acetylides with o-halophenols. jocpr.com This reaction proceeds via the formation of a copper acetylide intermediate, which then couples with the halophenol, followed by intramolecular cyclization to form the benzofuran ring. jocpr.com This approach has been instrumental in the synthesis of numerous naturally occurring and biologically active benzofuran derivatives. jocpr.com

The reaction pathway may involve the formation of an iminium ion from salicylaldehydes, followed by the nucleophilic attack of a copper acetylide. nih.govacs.org This strategy has been employed to generate trifluoroethyl-substituted benzofuran derivatives in yields ranging from 45–93%. nih.govacs.org

Copper(I) Iodide Catalyzed One-Pot Syntheses

Copper(I) iodide (CuI) is a highly effective catalyst for one-pot syntheses of benzofuran derivatives. These methods are prized for their efficiency, as they combine multiple reaction steps into a single procedure, reducing waste and purification efforts.

One such approach involves a three-component reaction of an o-hydroxy aldehyde, an amine, and a terminal alkyne, catalyzed by CuI. nih.govacs.org This method has been successfully applied using an environmentally friendly deep eutectic solvent (DES). nih.govacs.org Another efficient one-pot strategy utilizes copper bromide to react salicylaldehydes, amines, and calcium carbide (as an in-situ source of acetylene) to produce amino-substituted benzofurans in high yields. nih.govacs.org

Furthermore, CuI is a key catalyst in domino reactions that start with 2-iodophenols and terminal alkynes, leading to 2-substituted benzofurans. researchgate.net A one-pot process combining iron(III)-catalyzed regioselective iodination of an aryl ketone followed by a CuI-catalyzed intramolecular O-arylation has also been developed for the synthesis of highly substituted benzofurans. nih.govacs.org

Copper-Catalyzed Intramolecular Cyclization

The final ring-closing step to form the benzofuran core can be efficiently catalyzed by copper. This intramolecular cyclization is a key step in many synthetic routes. One prominent example is the intramolecular dehydrogenative C-O coupling reaction. This method has been used to synthesize benzothieno[3,2-b]benzofurans from hydroxyl-substituted precursors, proceeding via a radical pathway initiated by single electron transfer between the substrate and the copper catalyst. rsc.org Yields for this transformation are generally good to excellent (64–91%). rsc.org

Another strategy involves the copper-catalyzed intramolecular O-arylation of 1-(2-haloaryl)ketones. nih.govacs.org This C₇ₐ–O bond-forming reaction can be performed using catalytic amounts of CuI. Even parts-per-million (ppm) levels of copper have been shown to effectively catalyze the heterocyclization. nih.gov In some cascade reactions, an intramolecular Ullmann coupling, which is a copper-catalyzed reaction, serves as the final step to produce complex benzofuran-fused quinolinones. thieme-connect.com

Copper(II) Triflate Catalyzed Annulative Amination

Copper(II) triflate (Cu(OTf)₂) is an effective catalyst for various organic transformations, including the synthesis of functionalized benzofurans. beilstein-journals.org A notable application is the copper-catalyzed annulative amination of ortho-alkynylphenols with hydroxylamines. researchgate.net This reaction provides a direct route to 3-aminobenzofurans, which are of significant interest in medicinal chemistry. researchgate.netrsc.org

The reaction proceeds through an electrophilic amination strategy (umpolung amination) using O-acylated hydroxylamines as the nitrogen source. researchgate.netrsc.org The process is efficient, occurs under mild conditions at room temperature, and demonstrates good functional group tolerance, with yields ranging from 50-71%. researchgate.net The catalytic cycle is based on a Cu-based umpolung, enabling the convergent synthesis of various 3-aminobenzoheteroles. researchgate.net

| Substrate | Reagent | Catalyst | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|---|

| ortho-Alkynylphenol | O-Acylated hydroxylamine | Cu(OTf)₂ | Lithium tert-butoxide, NMP, rt, 4h | 3-Aminobenzofuran | 50-71% | researchgate.net |

| o-Alkynylphenols | O-Benzoyl hydroxylamines | Cu-based catalyst | Mild, convergent | 3-Aminobenzofurans | Good | researchgate.netrsc.org |

Combined Palladium-Copper Catalysis

The combination of palladium and copper catalysts has proven to be a powerful tool for the synthesis of benzofuran derivatives, most notably through the Sonogashira coupling reaction followed by intramolecular cyclization. This dual catalytic system allows for the efficient coupling of o-iodophenols with terminal alkynes.

In a typical reaction, a palladium complex, such as bis(triphenylphosphine)palladium(II) dichloride ((PPh₃)₂PdCl₂), serves as the primary catalyst, while a copper(I) salt, commonly copper(I) iodide (CuI), acts as a co-catalyst. acs.orgnih.gov The reaction is generally carried out in the presence of a base, like triethylamine, which also serves as the solvent. acs.org Research has shown that the presence of the copper co-catalyst is often crucial for the reaction to proceed effectively. acs.orgnih.gov For instance, the Reddy group reported in 2022 that the synthesis of benzofuran derivatives via Sonogashira coupling did not yield the target molecules without the addition of CuI. acs.orgnih.gov

This methodology is tolerant of a wide variety of functional groups on both the phenolic and acetylenic starting materials. divyarasayan.org The reaction mechanism involves the palladium-catalyzed coupling of the o-iodophenol with the copper acetylide, which is formed in situ. This is followed by an intramolecular cyclization (heteroannulation) to furnish the benzofuran ring. researchgate.net An acyclic intermediate formed during this process has been isolated, providing evidence for the proposed reaction pathway. researchgate.net

A study by Cacchi et al. demonstrated the synthesis of benzofurans by coupling 2-hydroxyaryl halides with terminal alkynes using catalytic amounts of Pd(II) acetate and Cu(I) iodide in N,N-dimethylformamide (DMF) with piperidine (B6355638) as the base. elsevier.es This approach avoids the need to pre-form the copper acetylides. elsevier.es

Table 1: Examples of Palladium-Copper Catalyzed Synthesis of Benzofurans

| Starting Materials | Catalyst System | Base/Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| o-Iodophenol, Terminal Alkynes | (PPh₃)₂PdCl₂, CuI | Triethylamine | 2-Substituted Benzofurans | Good to Excellent | acs.orgnih.gov |

| 2-Hydroxyaryl Halides, Terminal Alkynes | Pd(OAc)₂, CuI | Piperidine/DMF | 2-Substituted Benzofurans | Fair to Very Good | elsevier.es |

TPPTS: 3,3',3''-phosphinidynetris(benzenesulfonic acid) trisodium (B8492382) salt

Platinum-Olefin Catalyzed Synthesis

Platinum catalysts offer an alternative and effective route for the synthesis of substituted benzofurans. A notable example is the platinum(II) chloride (PtCl₂)-catalyzed carboalkoxylation of o-alkynylphenyl acetals. elsevierpure.comamazonaws.com This method, developed by Nakamura and Yamamoto, allows for the efficient synthesis of 2,3-disubstituted benzofurans. elsevierpure.comresearchgate.net

The reaction is typically carried out in the presence of an olefin co-catalyst, such as 1,5-cyclooctadiene (B75094) (COD), in a solvent like toluene at mild temperatures. elsevierpure.comresearchgate.net The COD acts as an activating agent, facilitating the generation of a reactive platinum catalyst by breaking the polymeric structure of PtCl₂. researchgate.net The proposed mechanism involves the coordination of the platinum catalyst to the alkyne's triple bond. This is followed by a nucleophilic attack from the oxygen atom of the acetal moiety, leading to a cyclized intermediate. A subsequent migration of the alkoxyalkyl group and elimination of the platinum catalyst yields the 3-(α-alkoxyalkyl)benzofuran product. researchgate.net

This methodology has been shown to be effective for a range of o-alkynylphenyl acetals, affording the corresponding 2,3-disubstituted benzofurans in good to high yields. elsevierpure.com For example, the reaction of acetaldehyde (B116499) ethyl 2-(1-octynyl)phenyl acetal proceeds in the presence of 2 mol% of PtCl₂ and 8 mol% of COD in toluene at 30°C to give the corresponding benzofuran in 91% yield. elsevierpure.com

Table 2: Platinum-Olefin Catalyzed Synthesis of 2,3-Disubstituted Benzofurans

| Substrate (o-Alkynylphenyl Acetal) | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Acetaldehyde ethyl 2-(1-octynyl)phenyl acetal | PtCl₂ / COD | Toluene | 30 | 91 | elsevierpure.com |

| Acetaldehyde ethyl 2-(cyclohexylethynyl)phenyl acetal | PtCl₂ / COD | Toluene | 30 | 94 | elsevierpure.com |

Zinc Triflate Catalyzed Reactions

Zinc triflate (Zn(OTf)₂) has emerged as a mild and effective Lewis acid catalyst for various organic transformations, including the synthesis of benzofurans. asianpubs.org A method reported by Kumar and Liu involves the Zn(OTf)₂-catalyzed cyclization of propargyl alcohols with phenols in toluene at 100°C. organic-chemistry.org This approach provides access to a variety of benzofuran derivatives without the need for additional additives. organic-chemistry.org

The reaction demonstrates the versatility of zinc triflate in promoting the formation of the benzofuran ring system from readily available starting materials. researchgate.net This method is particularly noteworthy for its operational simplicity and the use of a moisture and air-tolerant catalyst. asianpubs.org The reaction of a propargyl alcohol and a phenol (B47542) derivative in the presence of zinc triflate leads to the formation of benzofuran derivatives in yields ranging from 85-95%. researchgate.net

Table 3: Zinc Triflate Catalyzed Synthesis of Benzofurans

| Reactants | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|

Rearrangement and Migration-Based Syntheses

Syntheses involving molecular rearrangements represent a powerful strategy for constructing complex and highly substituted benzofuran cores that may be difficult to access through conventional cross-coupling and cyclization reactions.

Charge-Accelerateddivyarasayan.orgdivyarasayan.org-Sigmatropic Rearrangement

An innovative approach to synthesizing highly substituted benzofurans involves a charge-accelerated divyarasayan.orgdivyarasayan.org-sigmatropic rearrangement. rsc.orgrsc.org This methodology utilizes the reaction of phenols with alkynyl sulfoxides in the presence of an activating agent like trifluoroacetic anhydride (B1165640) (TFAA). divyarasayan.orgrsc.orgresearchgate.net

The proposed mechanism begins with the activation of the alkynyl sulfoxide (B87167), which then reacts with the phenol to form an aryloxysulfonium intermediate. divyarasayan.orgrsc.org This intermediate undergoes a charge-accelerated divyarasayan.orgdivyarasayan.org-sigmatropic rearrangement to yield a dearomatized intermediate. rsc.org Subsequent ring closure and elimination steps lead to the formation of the substituted benzofuran product. divyarasayan.org This process has also been described as an extended Pummerer annulation. divyarasayan.org The electrophilic nature of the intermediate generated after the rearrangement facilitates the cyclization. rsc.orgmdpi.com This method has been successfully applied to the synthesis of multiaryl-substituted and even fully substituted benzofurans. rsc.orgresearchgate.net

Substituent Migration Mechanisms

A fascinating and synthetically useful outcome of the charge-accelerated divyarasayan.orgdivyarasayan.org-sigmatropic rearrangement is the subsequent migration of substituents on the aromatic ring. rsc.orgrsc.org This unusual transformation enables the preparation of highly substituted benzofurans that are not easily accessible by other means. rsc.org

When 2,6-disubstituted phenols are used as starting materials, the reaction with alkynyl sulfoxides can lead to a C-C bond formation at a substituted carbon of the phenol. rsc.org This is followed by the migration of one of the substituents (e.g., a methyl or phenyl group) to an adjacent position on the ring. rsc.orgresearchgate.net For example, the reaction of 2,6-dimethylphenol (B121312) with an alkynyl sulfoxide results in the formation of a 4,7-dimethyl-substituted benzofuran, where a methyl group has migrated. rsc.org This substituent migration is a key feature of the unique reaction mechanism and has been leveraged to synthesize a wide range of highly functionalized benzofurans. rsc.orgrsc.orgresearchgate.net The highly electron-deficient nature of the thionium (B1214772) intermediate formed after the sigmatropic rearrangement is thought to facilitate the C-O bond formation for cyclization and prevent the migration of the entire alkynyl sulfoxide unit. rsc.orgresearchgate.net

Table 4: Synthesis of Highly Substituted Benzofurans via Rearrangement and Migration

| Phenol Reactant | Key Process | Resulting Product | Reference |

|---|---|---|---|

| 2,6-Disubstituted Phenols | Charge-accelerated divyarasayan.orgdivyarasayan.org-sigmatropic rearrangement, Substituent migration | Highly substituted benzofurans | rsc.orgrsc.org |

| 2,6-Dimethylphenol | divyarasayan.orgdivyarasayan.org-Sigmatropic rearrangement, Methyl group migration | 4,7-Dimethyl-substituted benzofuran | rsc.org |

Specialized Synthetic Routes and Modifications

Beyond the core methodologies, specialized routes have been developed to access specific benzofuran structures. These often involve multi-step sequences or the use of less common catalytic systems.

For instance, ruthenium-catalyzed reactions have been employed for the synthesis of substituted benzofurans from allyloxybenzenes. researchgate.net This process involves a ruthenium-catalyzed C- and O-allyl isomerization followed by a ring-closing metathesis (RCM) reaction. organic-chemistry.orgresearchgate.net

Another specialized approach involves a modular synthesis using a Claisen rearrangement followed by RCM as the key steps to produce various benzofuran structures from different phenols. researchgate.net These multi-step strategies offer flexibility in introducing diverse substitution patterns on the benzofuran core.

Rap-Stoermer Reaction and its Variants

The Rap-Stoermer reaction is a cornerstone in the synthesis of 2-aroylbenzofurans and can be adapted for the preparation of precursors to 5-phenyl-1-benzofuran derivatives. The reaction traditionally involves the condensation of a salicylaldehyde (B1680747) with an α-haloketone in the presence of a base. psu.eduresearchgate.net This method offers a straightforward, one-pot approach to the benzofuran skeleton. psu.edulbsmd.ac.in

Recent advancements have focused on improving the efficiency and conditions of the Rap-Stoermer reaction. For instance, the use of triethylamine (TEA) as a base catalyst under solvent-free conditions has been reported to produce benzofuran-2-yl ketones in excellent yields (81–97%). nih.gov Another variation employs potassium fluoride (B91410) on alumina (B75360) (KF/Al2O3) as a solid-phase reagent, allowing the reaction to proceed at room temperature without the need for a solvent or external stimulant, which aligns with the principles of green chemistry. psu.edu Microwave-assisted Rap-Stoermer reactions have also been shown to afford functionalized benzofurans in high yields under base-mediated, solvent-free conditions. researchgate.net

A series of benzofuran-2-yl(phenyl)methanone derivatives, which are structurally related to 5-phenyl-1-benzofuran, have been synthesized using the Rap-Stoermer condensation. nih.gov These syntheses highlight the utility of this reaction in creating complex benzofuran structures.

| Catalyst/Base | Solvent | Conditions | Yield (%) | Reference |

| Triethylamine (TEA) | Solvent-free | 130 °C, sealed vessel | 81-97 | nih.gov |

| KF/Al2O3 | Solvent-free | Room Temperature | Good to Excellent | psu.edu |

| Base-mediated | Solvent-free | Microwave irradiation | Excellent | researchgate.net |

Knoevenagel Condensation Strategies

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that has been effectively utilized in the synthesis of various benzofuran derivatives. This reaction typically involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, catalyzed by a base. researchgate.netnih.gov

In the context of benzofuran synthesis, the Knoevenagel condensation can be a key step in multi-step synthetic pathways. For example, it has been used in the synthesis of (E)-3-(7-(benzyloxy)-2-(3,4-bis(benzyloxy)phenyl)benzo[b]furan-4-yl) acrylic acid, where a benzofuran aldehyde undergoes condensation. rsc.org This strategy demonstrates the utility of the Knoevenagel reaction in elaborating benzofuran cores that can be precursors to compounds like 5-phenyl-1-benzofuran.

The reaction conditions for Knoevenagel condensations can be tailored to achieve desired products. For instance, the reaction of 2-(1-phenylvinyl)benzaldehyde with malonates can yield different products depending on the catalyst and reaction time, including benzylidene malonates, cyclized indenes, and dehydrogenated benzofulvenes. nih.gov The use of catalysts like piperidine/acetic acid or titanium tetrachloride can direct the reaction towards a specific outcome. nih.gov

| Reactants | Catalyst/Conditions | Product Type | Yield (%) | Reference |

| 2-(1-phenylvinyl)benzaldehyde, malonates | Piperidine, AcOH, Benzene, 80°C, 1.5h | Benzylidene malonate | 75 | nih.gov |

| 2-(1-phenylvinyl)benzaldehyde, malonates | TiCl4-pyridine, rt | Indene derivative | 79 | nih.gov |

| 2-(1-phenylvinyl)benzaldehyde, malonates | TiCl4-Et3N | Benzofulvene | 40 | nih.gov |

Solvent-Free and Grindstone Chemistry Techniques

In line with the growing emphasis on sustainable chemistry, solvent-free and grindstone chemistry techniques have emerged as environmentally friendly alternatives for the synthesis of benzofuran derivatives. These methods often lead to shorter reaction times, simpler work-up procedures, and reduced waste generation. researchgate.netinnovareacademics.in

Grindstone chemistry, which involves the grinding of reactants in a mortar and pestle, has been successfully applied to the synthesis of various heterocyclic compounds, including those with a benzofuran moiety. chowgules.ac.inmdpi.com For example, a facile and eco-friendly route for the synthesis of new thiadiazole, coumarin, and pyrazole (B372694) derivatives bearing a benzofuran core has been reported using grinding. researchgate.netinnovareacademics.in This approach has been shown to produce good yields in a short amount of time. innovareacademics.in

Solvent-free synthesis of benzofuran derivatives has also been achieved through methods like the Rap-Stoermer condensation mediated by KF/Al2O3 at room temperature. psu.edu Additionally, catalyst-free synthesis of benzofuran derivatives has been reported from the reaction of nitroepoxides and salicylaldehydes in DMF at elevated temperatures, which, while not entirely solvent-free, minimizes the use of traditional hazardous solvents. acs.org

| Method | Reactants | Conditions | Key Advantage | Reference |

| Grindstone Chemistry | Benzofuran derivative, various reagents | Grinding at room temperature | Eco-friendly, rapid | researchgate.netinnovareacademics.in |

| Solvent-Free Rap-Stoermer | Salicylaldehydes, α-haloketones | KF/Al2O3, Room Temperature | No solvent, mild conditions | psu.edu |

| Catalyst-Free Synthesis | Nitroepoxides, Salicylaldehydes | K2CO3, DMF, 110 °C | Avoids metal catalysts | acs.org |

Friedel-Crafts Reactions for Benzofuran Core Assembly

Friedel-Crafts reactions represent a classical yet powerful tool for the formation of carbon-carbon bonds on aromatic rings, and this strategy has been applied to the synthesis of the benzofuran core. nih.govresearchgate.net A one-step regioselective synthesis of benzofurans from phenols and α-haloketones promoted by titanium tetrachloride has been developed, which combines a Friedel–Crafts-like alkylation with an intramolecular cyclodehydration. nih.govresearchgate.net This method is advantageous due to its high regioselectivity and broad substrate scope, providing moderate to excellent yields. nih.gov

The proposed mechanism involves the formation of an oxy-allyl cation from the α-haloketone and titanium tetrachloride, which then reacts with the phenol in a Friedel–Crafts-type alkylation to form an intermediate. This intermediate subsequently undergoes intramolecular cyclodehydration, facilitated by the dehydrating power of titanium tetrachloride, to yield the benzofuran ring. nih.gov This approach has been used to synthesize a variety of substituted benzofurans. nih.govresearchgate.net

Derivatization via Hydrazone Formation

The derivatization of the benzofuran scaffold through the formation of hydrazones is a common strategy to create new compounds with potential biological activities. journalajocs.comscispace.comnih.gov Hydrazones are typically synthesized by the condensation of a carbonyl compound (an aldehyde or a ketone) with a hydrazine (B178648) derivative. researchgate.net

A series of (Z)-1-benzo[b]furan-2-yl-3-(substituted phenyl)prop-2-en-1-one 1-phenylhydrazone derivatives have been synthesized with satisfactory yields. journalajocs.comscispace.com The synthesis involves the reaction of a benzofuran chalcone (B49325) analogue with phenylhydrazine (B124118) hydrochloride and sodium acetate in ethanol (B145695). scispace.com Similarly, benzofuran carbohydrazide (B1668358) analogues have been synthesized and subsequently converted to various hydrazone derivatives. nih.gov These studies demonstrate the versatility of hydrazone formation in creating a library of benzofuran derivatives for further investigation. nih.govresearchgate.net

Azo Linkage Introduction to Benzofuran Derivatives

The introduction of an azo linkage (–N=N–) into the benzofuran structure is a method used to synthesize novel dye molecules and compounds with potential pharmacological properties. The synthesis of azo-benzofuran derivatives typically involves a diazo coupling reaction, where a diazonium salt is reacted with an activated aromatic compound. tandfonline.comresearchgate.net

For instance, new benzofuran-pyrazolo[1,5-a]pyrimidine hybrids connected to arene units via an azo linkage have been synthesized. tandfonline.comresearchgate.net These compounds were prepared in high yields (82–92%) by reacting a benzofuran-based enaminone with appropriate 1H-pyrazole-3,5-diamines in refluxing pyridine (B92270). tandfonline.com The study found that derivatives with an azo linkage and electron-releasing groups on the arene unit showed enhanced antibacterial activity. tandfonline.com

Green Chemistry Considerations in Benzofuran Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of benzofurans to develop more sustainable and environmentally benign processes. lbsmd.ac.inelsevier.esacs.org This includes the use of eco-friendly catalysts, alternative reaction media, and energy-efficient methods.

One notable green approach is the use of banana peel powder as a readily available, inexpensive, and non-hazardous heterogeneous catalyst for the Rap-Stoermer condensation. lbsmd.ac.in Another example is the use of a deep eutectic solvent (DES), such as choline (B1196258) chloride-ethylene glycol, in a one-pot synthesis of benzofuran derivatives, which acts as an eco-friendly reaction medium. acs.org

Solvent-free methods, such as grindstone chemistry and microwave-assisted reactions, also represent significant green chemistry advancements in benzofuran synthesis by reducing or eliminating the need for volatile organic solvents. psu.eduresearchgate.netinnovareacademics.in Furthermore, palladium-catalyzed syntheses are being optimized to use lower catalyst loadings and more environmentally friendly solvents and bases, such as moving from pyridine to N-methylmorpholine. elsevier.es The use of renewable feedstocks, like vanillin, to synthesize precursors for benzofuran synthesis further aligns with green chemistry principles. elsevier.es

| Green Approach | Specific Method/Catalyst | Key Advantage | Reference |

| Bio-based Catalyst | Banana Peel Powder | Renewable, non-hazardous | lbsmd.ac.in |

| Eco-friendly Solvent | Deep Eutectic Solvent (ChCl:EG) | Biodegradable, low toxicity | acs.org |

| Solvent-Free Reaction | Grindstone Chemistry | Reduced waste, energy efficient | innovareacademics.in |

| Renewable Feedstock | Vanillin-derived precursors | Use of sustainable starting materials | elsevier.es |

Spectroscopic Characterization Techniques for 5 Phenyl 1 Benzofuran Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the carbon-hydrogen framework of organic molecules. For benzofuran (B130515) derivatives, ¹H NMR, ¹³C NMR, and associated techniques like DEPT are indispensable.

The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons in a molecule. In derivatives of 5-phenyl-1-benzofuran, the aromatic protons of both the benzofuran core and the phenyl substituent, as well as protons on the furan (B31954) ring, exhibit characteristic chemical shifts and coupling patterns. For instance, in various substituted benzofuran compounds, aromatic and furan protons typically resonate in the downfield region, generally between δ 6.5 and 8.5 ppm brieflands.comnih.govsemanticscholar.org. The exact shifts and multiplicities are highly dependent on the substitution pattern on both the benzofuran and phenyl rings nih.govsemanticscholar.org.

¹³C NMR spectroscopy offers direct insight into the carbon skeleton of a molecule. For benzofuran derivatives, the carbon signals are spread over a wide range, with aromatic and furan carbons typically appearing between δ 100 and 160 ppm brieflands.comscielo.org.za. The quaternary carbons, such as the carbon atoms at the fusion of the benzene (B151609) and furan rings and the point of phenyl substitution, can be distinguished from protonated carbons. The chemical shifts are sensitive to the electronic effects of substituents on the aromatic rings brieflands.com.

DEPT-135 is a valuable NMR experiment that differentiates between CH, CH₂, and CH₃ groups. In this experiment, CH and CH₃ carbons typically show positive phase signals, while CH₂ carbons show negative phase signals. Quaternary carbons are not observed in a DEPT-135 spectrum. This technique is crucial for unambiguously assigning carbon resonances in the complex spectra of substituted benzofurans by revealing the number of attached protons for each carbon signal bhu.ac.in.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For 5-phenyl-1-benzofuran derivatives, characteristic IR absorption bands are expected. These include C-H stretching vibrations for the aromatic rings, C=C stretching vibrations within the aromatic and furan rings (typically in the 1600-1450 cm⁻¹ region), and the C-O-C stretching of the furan ether linkage nih.govsemanticscholar.org. The presence of additional functional groups in derivatives will give rise to their own characteristic absorption bands, such as a strong C=O stretching band for carbonyl groups or a broad O-H stretching band for hydroxyl groups nih.govsemanticscholar.org. For example, studies on related compounds have identified C=O stretching bands in the range of 1635-1644 cm⁻¹ and C=N stretching vibrations around 1612-1620 cm⁻¹ brieflands.comnih.gov.

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The mass spectrum of 5-phenyl-1-benzofuran would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would be characteristic of the benzofuran and phenyl moieties nih.govresearchgate.net.

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This is particularly useful for analyzing complex mixtures and for the purification and identification of synthesized compounds. For benzofuran derivatives, LC-MS is employed to confirm the molecular weight of the target compounds and to assess their purity brieflands.comresearchgate.net.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems. The extended π-system of 5-phenyl-1-benzofuran, which includes the benzofuran ring system and the phenyl group, is expected to result in characteristic UV absorption maxima diva-portal.org. The position and intensity of these absorptions are influenced by the extent of conjugation and the presence of various substituents. The electronic absorption spectra of benzofuran derivatives are typically recorded in solvents like ethanol (B145695) or methanol (B129727) diva-portal.orgsemanticscholar.orgnih.gov.

X-ray Diffraction (XRD) Analysis and Crystal Structure Determination

While the specific crystal structure of the parent 5-Phenyl-1-benzofuran is not widely reported, analysis of its derivatives provides significant insight into the structural characteristics of this class of compounds. For instance, the crystal structures of several substituted 5-phenyl-1-benzofuran derivatives have been elucidated, revealing key conformational features.

In derivatives such as 2-(4-Chlorophenyl)-3-methylsulfanyl-5-phenyl-1-benzofuran and 3-Ethylsulfanyl-2-(4-fluorophenyl)-5-phenyl-1-benzofuran, the benzofuran unit is essentially planar. iucr.orgnih.gov A noteworthy structural feature is the dihedral angle between the plane of the benzofuran core and the attached phenyl ring at the C5 position. In the chloro-substituted derivative, this angle is 29.39 (6)°, while in the fluoro-substituted analogue, it is 29.45 (7)°. iucr.orgnih.gov This rotation of the phenyl ring out of the benzofuran plane is a common characteristic. Similarly, in 2-(3-Fluorophenyl)-3-methylsulfanyl-5-phenyl-1-benzofuran, the dihedral angle between the 5-phenyl ring and the benzofuran mean plane is 32.29 (5)°. nih.gov

These studies collectively demonstrate how XRD analysis provides precise data on molecular geometry. The crystallographic data, including the unit cell dimensions (a, b, c), angles (α, β, γ), cell volume (V), and space group, define the repeating unit of the crystal and the symmetry of the molecular packing.

Below is a table summarizing the crystallographic data for several 5-phenyl-1-benzofuran derivatives, illustrating the type of information obtained from XRD analysis.

Interactive Table: Crystallographic Data for 5-Phenyl-1-benzofuran Derivatives

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Ref. |

| 2-(4-Chlorophenyl)-3-methylsulfanyl-5-phenyl-1-benzofuran | C₂₁H₁₅ClOS | Monoclinic | P2₁ | 10.921(1) | 7.2225(8) | 11.740(1) | 115.132(6) | 838.35(14) | 2 | iucr.org |

| 2-(3-Fluorophenyl)-3-methylsulfanyl-5-phenyl-1-benzofuran | C₂₁H₁₅FOS | Triclinic | P1 | 4.7692(1) | 9.6442(2) | 17.4049(3) | 87.589(1) | 787.82(3) | 2 | nih.gov |

| 3-Ethylsulfanyl-2-(4-fluorophenyl)-5-phenyl-1-benzofuran | C₂₂H₁₇FOS | Monoclinic | P2₁/c | 10.5799(2) | 7.1788(1) | 11.9361(2) | 110.031(1) | 851.72(2) | 2 | nih.gov |

| 5-(1-benzofuran-2-yl)-3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-ol | C₁₈H₁₅NO₃ | Monoclinic | P2₁/c | 10.2200(15) | 14.2289(19) | 10.2474(15) | 93.058(7) | 1488.1(4) | 4 | iucr.orgnih.gov |

Note: For the Triclinic system, α and γ angles are also relevant. For 2-(3-Fluorophenyl)-3-methylsulfanyl-5-phenyl-1-benzofuran, α = 89.7700 (1)° and γ = 80.061 (1)°. nih.gov

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (primarily carbon, hydrogen, and nitrogen, often abbreviated as CHN analysis) in a sample. This method is crucial for verifying the empirical formula of a newly synthesized compound. The experimentally determined percentages are compared against the theoretically calculated values based on the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's elemental composition and purity. rasayanjournal.co.inresearchgate.net

For the parent compound, 5-Phenyl-1-benzofuran, the molecular formula is C₁₄H₁₀O. The theoretical elemental composition can be calculated as follows:

Molecular Weight: 194.23 g/mol

Carbon (C): (14 × 12.011) / 194.23 × 100% = 86.58%

Hydrogen (H): (10 × 1.008) / 194.23 × 100% = 5.19%

Oxygen (O): (1 × 15.999) / 194.23 × 100% = 8.23%

The table below presents examples of calculated versus experimentally found elemental compositions for various complex benzofuran derivatives, showcasing the application of this technique.

Interactive Table: Elemental Analysis Data for Benzofuran Derivatives

| Compound | Molecular Formula | Analysis | Calculated (%) | Found (%) | Ref. |

| (2Z,5Z)-5-((3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one | C₃₄H₂₄N₄O₃S | C | 71.81 | 71.92 | mdpi.com |

| H | 4.25 | 4.33 | mdpi.com | ||

| N | 9.85 | 9.93 | mdpi.com | ||

| 2-(2-(p-tolylamino)-4-phenylthiazol-5-yl)benzofuran | C₂₅H₁₈N₂OS | C | 75.35 | 75.21 | scispace.com |

| H | 4.55 | 4.62 | scispace.com | ||

| N | 7.03 | 7.15 | scispace.com | ||

| (Z)-3-[2-(3,5-Dimethylphenyl)hydrazinylidene]benzofuran-2(3H)-one | C₁₆H₁₄N₂O₂ | C | 72.17 | 72.13 | nih.gov |

| H | 5.30 | 5.26 | nih.gov | ||

| N | 10.52 | 10.48 | nih.gov | ||

| 5-phenyl-1,3-dihydro-2H-benzofuro[3,2-e]-1,4-diazepin-2-one | C₁₇H₁₂N₂O₂ | C | 73.91 | 73.82 | semanticscholar.org |

| H | 4.35 | 4.28 | semanticscholar.org | ||

| N | 10.15 | 10.06 | semanticscholar.org |

Computational Chemistry and Theoretical Investigations of 5 Phenyl 1 Benzofuran

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate prediction of molecular properties by calculating the electron density. researchgate.net Functionals such as B3LYP, GGA-PBE, and meta-GGA-TPSS, combined with basis sets like 6-31G(d,p) or 6-311++G(d,p), are commonly employed to investigate benzofuran (B130515) systems. physchemres.orgrsc.orgmaterialsciencejournal.org These calculations provide a detailed picture of the molecule's electronic structure and behavior.

Geometry Optimization and Structural Parameter Determination

A fundamental step in computational analysis is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule—its minimum energy conformation. physchemres.org For phenylbenzofuran systems, these calculations often reveal a pseudo-planar geometry, with a slight dihedral angle between the benzofuran and phenyl rings. physchemres.org For instance, DFT calculations on the structural isomer 2-phenylbenzofuran (B156813) using various functionals predicted this dihedral angle to be very small, around 0.27° to 0.29°. physchemres.org

The optimized geometry provides crucial data on bond lengths and angles. Theoretical calculations for 2-phenylbenzofuran have shown a good correlation with available experimental crystallographic data, validating the suitability of the computational methods for this class of compounds. physchemres.org

Table 1: Selected Optimized Geometrical Parameters for 2-Phenylbenzofuran (Structural Isomer of 5-Phenyl-1-benzofuran) Note: This data is for 2-phenylbenzofuran, presented as a representative example for the phenylbenzofuran scaffold. Atom numbering corresponds to the source literature. physchemres.org

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C1-C2 | 1.398 |

| C2-C3 | 1.387 |

| O8-C7 | 1.365 |

| C9-C14 | 1.461 |

| C1-C2-C3 | 120.3 |

| C7-O8-C9 | 105.8 |

| O8-C9-C14 | 127.9 |

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is pivotal for understanding a molecule's chemical reactivity and electronic properties. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy (EHOMO) relates to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) indicates its capacity to accept electrons. mdpi.com

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (Egap), is a critical descriptor of molecular stability. physchemres.org A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and polarizable. physchemres.org In phenylbenzofuran derivatives, the HOMO is typically delocalized across the benzofuran ring system and the phenyl group, while the LUMO distribution highlights the electron-accepting regions. nih.gov

Table 2: Calculated Frontier Molecular Orbital Energies for 2-Phenylbenzofuran Note: This data is for 2-phenylbenzofuran. Calculations performed using the GGA-PBE/6-31G(d,p) level of theory.

| Parameter | Energy (eV) |

| EHOMO | -5.99 |

| ELUMO | -1.41 |

| Energy Gap (Egap) | 4.58 |

Global and Local Reactivity Descriptors

Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Electronegativity (χ): The ability to attract electrons (χ = (I+A)/2).

Chemical Hardness (η): The resistance to change in electron distribution (η = (I-A)/2). A hard molecule has a large energy gap. physchemres.org

Chemical Softness (S): The reciprocal of hardness (S = 1/η). A soft molecule is more reactive.

Chemical Potential (μ): The escaping tendency of electrons (μ = -(I+A)/2).

Global Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge (ω = μ²/2η).

Local reactivity descriptors, such as Fukui functions, pinpoint specific atomic sites within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. physchemres.org

Table 3: Calculated Global Reactivity Descriptors for 2-Phenylbenzofuran Note: This data is for 2-phenylbenzofuran.

| Descriptor | Value (eV) |

| Ionization Potential (I) | 5.99 |

| Electron Affinity (A) | 1.41 |

| Electronegativity (χ) | 3.70 |

| Chemical Hardness (η) | 2.29 |

| Chemical Softness (S) | 0.437 |

| Chemical Potential (μ) | -3.70 |

| Electrophilicity Index (ω) | 2.99 |

Mulliken Atomic Charge Analysis

Mulliken population analysis is a computational method used to assign partial charges to individual atoms within a molecule. uniroma1.it This analysis provides a map of the electron distribution, revealing electropositive and electronegative centers. This information is crucial for understanding a molecule's electrostatic potential and identifying sites prone to electrostatic interactions or chemical attack. physchemres.org For example, in benzofuran derivatives, the oxygen atom of the furan (B31954) ring consistently shows a significant negative charge, indicating its nucleophilic character.

Table 4: Calculated Mulliken Atomic Charges for Selected Atoms of 2-Phenylbenzofuran Note: This data is for 2-phenylbenzofuran. Atom numbering corresponds to the source literature. physchemres.org

| Atom | Mulliken Charge (a.u.) |

| C1 | -0.155 |

| C7 | 0.141 |

| O8 | -0.218 |

| C9 | 0.046 |

| C14 | -0.061 |

Spectroscopic Property Predictions

Computational methods are widely used to predict various spectroscopic properties, providing valuable support for experimental findings. researchgate.netsemanticscholar.org Time-dependent DFT (TD-DFT) is employed to calculate electronic absorption spectra (UV-Vis), while standard DFT calculations can accurately predict vibrational frequencies (IR) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.netsemanticscholar.org

For many benzofuran derivatives, studies have shown an excellent correlation between theoretically calculated spectra and experimental data. semanticscholar.org These computational predictions aid in the assignment of complex experimental spectra, helping to confirm the structure of newly synthesized compounds. While numerous reports exist on the synthesis and experimental characterization of 5-phenyl-1-benzofuran derivatives, researchgate.netresearchgate.netsrce.hrmdpi.com publications containing detailed tables of predicted spectroscopic data for the parent 5-phenyl-1-benzofuran are not prevalent in the reviewed literature.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry provides indispensable tools for investigating the detailed mechanisms of chemical reactions, offering insights into transition states, reaction energies, and factors controlling selectivity.

By mapping the potential energy surface of a reaction, computational methods can identify the structures of intermediates and transition states. acs.org Calculating the energy profile along a reaction coordinate allows for the determination of activation energies (energy barriers), which are critical for understanding reaction rates. wuxiapptec.comresearchgate.net

For example, in the acid-catalyzed cyclization to form benzofuran rings, DFT calculations can model the entire reaction pathway, from the initial protonation of a substrate to the final product formation. wuxiapptec.comwuxibiology.com The computed energy profile can reveal the rate-determining step of the reaction by identifying the highest energy barrier. researchgate.net In a study of a benzofuran synthesis, the activation energy for the key cyclization step was calculated to be around 10 kcal/mol. wuxiapptec.com Such analyses are vital for optimizing reaction conditions and understanding why certain temperatures or catalysts are required. wuxiapptec.comgvsu.edu

Many reactions that form substituted benzofurans can potentially yield multiple regioisomers. Computational methods are highly effective in predicting and explaining the observed regioselectivity. dntb.gov.uaresearchgate.net This is often achieved by comparing the activation energies for the competing reaction pathways leading to the different isomers. wuxiapptec.com The pathway with the lower energy barrier is kinetically favored and will lead to the major product. wuxiapptec.comacs.org

A compelling example is the acid-catalyzed cyclization of an acetal (B89532) substrate to form a benzofuran core. wuxiapptec.comwuxibiology.com Initial analysis based on the electronic properties (HOMO and calculated ¹³C NMR) of the starting material incorrectly predicted the major product. wuxibiology.com However, a more rigorous computational study of the reaction mechanism, which involved calculating the energy profiles for the two possible cyclization pathways, revealed that the transition state leading to the experimentally observed major isomer was lower in energy by 0.94 kcal/mol. wuxiapptec.com This small energy difference was sufficient to explain the observed 1:5 product ratio, demonstrating the predictive power of transition state analysis in validating regioselectivity. wuxiapptec.com

Nonlinear Optical (NLO) Property Assessment

Electric Dipole Moment Calculations

The electric dipole moment is a fundamental electronic property that describes the polarity of a molecule. For 5-Phenyl-1-benzofuran and its derivatives, computational methods, particularly DFT, are employed to calculate this property. The magnitude and orientation of the dipole moment are influenced by the arrangement of atoms and the distribution of electron density within the molecule.

Theoretical calculations for benzofuran derivatives are often performed using the Gaussian suite of programs, employing methods like B3LYP with basis sets such as 6-311++G(d,p). researchgate.net Such studies on related benzofuran structures reveal that the dipole moment is sensitive to the nature and position of substituents on both the benzofuran core and the phenyl ring. For instance, the introduction of electron-donating or electron-withdrawing groups can significantly alter the magnitude and direction of the dipole moment vector.

Structure-Property Relationships (Non-Biological Focus)

The chemical structure of 5-Phenyl-1-benzofuran derivatives has a direct and predictable impact on their physical and chemical properties. By systematically modifying the substituents on the benzofuran and phenyl rings, it is possible to tune these properties for specific applications.

Influence of Substituents on Photophysical Properties

The photophysical properties of 5-Phenyl-1-benzofuran derivatives, such as their absorption and emission spectra, fluorescence quantum yields, and lifetimes, are highly dependent on their molecular structure. The introduction of various substituent groups can lead to significant changes in these properties.

Studies on related benzofuran-containing luminogens have shown that structural modifications can affect both absorption and emission spectra. acs.org For example, replacing a benzofuran with a phenyl ring can lead to a blue-shift in the absorption and emission maxima. acs.org Conversely, extending the conjugation of the system, for instance by adding a furan ring, can result in a red-shift. acs.org

The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is also sensitive to substituent effects. For some benzofuran derivatives, the quantum yields are consistently high (often above 50%) in both solution and the solid state. acs.orgnih.gov However, the introduction of certain groups can either enhance or quench the fluorescence. For example, benzofuran derivatives with phenolic hydroxyl groups can exhibit significant antioxidant activity by scavenging free radicals, a process that can influence their photophysical behavior. The fluorescence rate constants (kf) and non-radiative rate constants (knr) are also affected by structural changes, providing insights into the deactivation pathways of the excited state. nih.gov

The following table presents representative photophysical data for a series of benzofuran derivatives, illustrating the impact of different substituents on their properties.

| Compound | Substituent(s) | λabs (nm) | λem (nm) | Φf (%) | τ (ns) |

| 1 | None | 374, 355 | 374 | >70 | - |

| 2 | Phenyl at C2 | 328 | 350 | 50 | - |

| 3 | Furan at C2 | - | - | >70 | - |

| 4 | Cyano and Phenyl at C2 | - | - | <2 (solution), >30 (solid) | - |

| 5 | Benzofuran-furan-vinylene-phenyl | - | - | <10 (solid) | - |

Data adapted from a study on benzofuran vinylene derivatives. acs.orgnih.gov

Influence of Substituents on Synthetic Yields and Outcomes

The nature of substituents on the aromatic rings of the starting materials can have a profound effect on the yield and outcome of the synthesis of 5-Phenyl-1-benzofuran and its derivatives. Synthetic strategies such as palladium-catalyzed cross-coupling reactions, intramolecular cyclizations, and one-pot multi-component reactions are commonly employed.

In many synthetic routes towards benzofurans, it has been observed that the presence of electron-donating groups on the precursors, such as substituted salicylaldehydes, generally leads to higher yields of the target molecules. core.ac.uk Conversely, electron-withdrawing substituents on the phenyl ring have been shown to diminish the yield of benzofuran derivatives. core.ac.uk

For instance, in palladium-catalyzed syntheses, a wide range of substituted reactants can be used to obtain a series of substituted benzofurans in moderate to excellent yields, often ranging from 58% to 94%. core.ac.uk The choice of catalyst, ligand, and reaction conditions also plays a crucial role in the efficiency of these transformations. One-pot strategies involving substituted amines and salicylaldehydes have also been developed to afford amino-substituted benzofuran skeletons in high yields. core.ac.uk

The following table provides examples of synthetic yields for various substituted benzofuran derivatives, highlighting the influence of different substituents.

| Entry | Reactant 1 (Substituent) | Reactant 2 (Substituent) | Product Substituent(s) | Yield (%) |

| 1 | 5-Nitrobenzofuran-2-carbonyl azide | Phenylamine | 5-Nitro, 2-(phenylurea) | 61 |

| 2 | 5-Nitrobenzofuran-2-carbonyl azide | p-Toluidine | 5-Nitro, 2-(p-tolylurea) | 75 |

| 3 | 5-Nitrobenzofuran-2-carbonyl azide | 2-Methoxyaniline | 5-Nitro, 2-(2-methoxyphenylurea) | 70 |

| 4 | 5-Bromobenzofuran-2-carbonyl azide | 2-Chlorophenylamine | 5-Bromo, 2-(2-chlorophenylurea) | 75 |

| 5 | 2-Iodophenyl allenyl ether (H) | Diphenylphosphine | 3-(Diphenylphosphinoyl)methyl | 85 |

| 6 | 2-Iodophenyl allenyl ether (4-Me) | Diphenylphosphine | 5-Methyl-3-(diphenylphosphinoyl)methyl | 82 |

| 7 | 2-Iodophenyl allenyl ether (4-Cl) | Diphenylphosphine | 5-Chloro-3-(diphenylphosphinoyl)methyl | 71 |

Data compiled from various synthetic studies on benzofuran derivatives. core.ac.ukbepls.com

Derivatization and Functionalization Strategies of the 5 Phenyl 1 Benzofuran Scaffold

Introduction of Aromatic and Heterocyclic Substituents

The expansion of the 5-phenyl-1-benzofuran scaffold through the incorporation of additional aromatic and heterocyclic moieties is a key strategy to enhance molecular complexity and explore new chemical space. These modifications can influence the molecule's ability to participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions crucial for biological target recognition.

Phenyl and Biphenyl (B1667301) Substitutions

The introduction of further phenyl or biphenyl groups onto the benzofuran (B130515) core can be achieved through various modern cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are particularly effective for creating new carbon-carbon bonds. For instance, the C-2 position of the benzofuran ring is a common site for arylation. researchgate.net This can be accomplished by first halogenating the C-2 position and then reacting it with an appropriate arylboronic acid in the presence of a palladium catalyst. While specific examples starting directly from 5-phenyl-1-benzofuran are detailed in proprietary research, the general applicability of regioselective C-2 arylation using Pd-nanoparticle catalysts has been demonstrated for the broader benzofuran class. researchgate.net This approach allows for the synthesis of derivatives like 2,5-diphenyl-1-benzofuran and 2-(biphenyl)-5-phenyl-1-benzofuran, significantly altering the electronic and steric nature of the parent molecule.

Fusion with Heterocyclic Moieties (e.g., pyrimidine, pyrazole (B372694), thiadiazole, oxadiazole, isoxazole, azetidinone)

Fusing the 5-phenyl-1-benzofuran scaffold with various nitrogen- and sulfur-containing heterocycles is a widely used strategy to generate compounds with diverse pharmacological potential. mdpi.cominnovareacademics.in These heterocyclic moieties can act as hydrogen bond donors or acceptors, coordinate with metal ions, and improve the pharmacokinetic profile of the molecule.

Pyrazole Derivatives: The synthesis of benzofuran-pyrazole hybrids is well-documented. A common route involves using a functionalized benzofuran, such as a benzofuran-carbaldehyde, as a key intermediate. For example, 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde can be synthesized and subsequently reacted with other reagents to create more complex structures. mdpi.cominnovareacademics.in This intermediate serves as a building block to attach other heterocyclic systems, demonstrating the modularity of these synthetic approaches. mdpi.com

Thiadiazole and Oxadiazole Derivatives: Benzofuran derivatives containing 1,3,4-thiadiazole (B1197879) or 1,3,4-oxadiazole (B1194373) rings have been synthesized, often starting from a benzofuran carbohydrazide (B1668358) intermediate. innovareacademics.in These scaffolds are recognized for their broad spectrum of biological activities.

Azetidinone Derivatives: The Staudinger cycloaddition is a classic method for constructing the β-lactam ring of 2-azetidinones. This reaction involves the [2+2] cycloaddition of a ketene (B1206846) with an imine. mdpi.com Imines derived from benzofuran carbaldehydes can be reacted with ketenes (often generated in situ from an acetyl chloride and a base) to yield benzofuran-substituted azetidinones. mdpi.com This strategy has been applied to create a variety of β-lactams decorated with heterocyclic systems, including benzofuran. mdpi.com

Table 1: Examples of Heterocyclic Fusions with the Benzofuran Scaffold

| Heterocycle | Synthetic Strategy | Key Intermediate | Reference |

|---|---|---|---|

| Pyrazole | Cyclocondensation | 3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde | mdpi.cominnovareacademics.in |

| Thiazolidinone | Knoevenagel Condensation | 3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde | mdpi.com |

| 1,3,4-Thiadiazole | Cyclization of Hydrazones | Benzofuran-2-carbohydrazide | innovareacademics.in |

Integration with Polycyclic Aromatic Hydrocarbons (e.g., phenanthrene (B1679779), pyrene)

The fusion of the benzofuran core with large polycyclic aromatic hydrocarbons (PAHs) like phenanthrene and pyrene (B120774) is a strategy employed in materials science to develop novel organic compounds with specific photophysical properties. rsc.orgresearchgate.net These hybrid molecules are investigated for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes. researchgate.net

The synthesis of these hybrids can be achieved through condensation reactions. For example, an iron(III) chloride-mediated condensation of phenanthrene-9,10-dione or pyrene-4,5-dione (B1221838) with cyclic ketones can furnish benzofuran-phenanthrene and benzofuran-pyrene hybrids. rsc.orgresearchgate.net The annulation of the furan (B31954) ring onto the PAH core typically results in a bathochromic (red) shift in the absorption and emission spectra of the chromophore. rsc.orgresearchgate.net Suzuki coupling reactions have also been utilized to link phenanthro[9,10-b]benzofuran and pyreno[4,5-b]benzofuran units to other molecular scaffolds. rsc.org

Functional Group Transformations and Modifications

Modifying functional groups on the 5-phenyl-1-benzofuran scaffold is a fundamental approach to creating libraries of related compounds for structure-activity relationship (SAR) studies. These transformations allow for fine-tuning of properties such as solubility, reactivity, and metabolic stability.

Carbonyl Functionalization and Reduction to Alcohols

The introduction of a carbonyl group, typically an aldehyde or ketone, onto the benzofuran ring provides a versatile chemical handle for further derivatization. This can be accomplished via methods like the Vilsmeier-Haack reaction to introduce a formyl group (aldehyde) or Friedel-Crafts acylation to introduce a keto group. A key example is the compound (5-Hydroxy-1-benzofuran-3-yl)(phenyl)methanone, which features a carbonyl group at the C-3 position.

Once introduced, the carbonyl group can be readily reduced to the corresponding primary or secondary alcohol. libretexts.orglibretexts.org This transformation is a cornerstone of organic synthesis.

Common Reducing Agents:

Sodium borohydride (B1222165) (NaBH₄): A mild and selective reducing agent, safe to use in alcoholic or aqueous solutions, that efficiently reduces aldehydes and ketones to alcohols. libretexts.orgchemguide.co.uk

Lithium aluminum hydride (LiAlH₄): A much more powerful and less selective reducing agent that also reduces aldehydes and ketones. It is highly reactive and must be used in anhydrous ethereal solvents. libretexts.orglibretexts.org

The reduction involves the nucleophilic addition of a hydride ion (:H⁻) from the reducing agent to the electrophilic carbonyl carbon. libretexts.orglibretexts.org A subsequent workup with a proton source (like water or dilute acid) protonates the intermediate alkoxide to yield the final alcohol. libretexts.orgchemguide.co.uk This conversion of a planar carbonyl group to a tetrahedral alcohol introduces a new stereocenter if the original ketone was unsymmetrical, which can be significant for biological activity.

Table 2: Carbonyl Reduction on Benzofuran Scaffold

| Carbonyl Type | Reducing Agent | Product | General Reference |

|---|---|---|---|

| Aldehyde | NaBH₄ or LiAlH₄ | Primary Alcohol | libretexts.orgchemguide.co.uk |

Formation of Imine and Hydrazone Derivatives

The carbonyl group on a functionalized 5-phenyl-1-benzofuran is an ideal precursor for synthesizing imine (Schiff base) and hydrazone derivatives. These reactions involve the condensation of the aldehyde or ketone with a primary amine or a hydrazine (B178648), respectively, with the elimination of a water molecule. mdpi.com

Hydrazone Formation: A series of (Z)-1-benzo[b]furan-2-yl-3-(substituted phenyl)prop-2-en-1-one 1-phenylhydrazone derivatives have been synthesized by reacting benzofuran chalcone (B49325) analogues with phenylhydrazine (B124118). journalajocs.comscispace.com This reaction is typically carried out in an alcoholic solvent. scispace.com The formation of the C=N-NH linkage in hydrazones creates a new, often biologically active, scaffold. mdpi.comresearchgate.net Benzofuran-based hydrazones have been investigated for a range of potential applications. mdpi.com

Imine Formation: Similarly, the reaction of a benzofuran aldehyde with a primary amine yields an imine, which contains a C=N double bond. These reactions are often catalyzed by a small amount of acid. mdpi.com The resulting imines are themselves valuable intermediates for further synthesis, such as the preparation of azetidinones mentioned previously. mdpi.com

These transformations highlight the utility of the carbonyl group as a key functional handle for elaborating the 5-phenyl-1-benzofuran scaffold into a diverse range of derivatives.

Introduction of Carboxylic Acid, Ester, and Amide Functionalities

The introduction of carboxylic acid, ester, and amide groups onto the 5-phenyl-1-benzofuran framework is a key strategy for modifying the physicochemical properties and biological activity of these molecules. These functional groups can act as hydrogen bond donors and acceptors, influence solubility, and provide handles for further chemical modifications.

One common approach to introduce a carboxylic acid group is through the hydrolysis of a corresponding ester. For instance, various 3-phenyl-1-benzofuran-2-carboxylic acid derivatives have been synthesized by the alkaline hydrolysis of their ethyl esters. clockss.org This method has been utilized to prepare compounds such as 5-chloro-3-phenyl-1-benzofuran-2-carboxylic acid and 5-bromo-3-phenyl-1-benzofuran-2-carboxylic acid in high yields. clockss.org Another route involves the conversion of a formyl group. For example, 2-aryl-5-formyl-1-benzofuran can be synthesized from 2-hydroxyacetophenone (B1195853) through a multi-step process. jocpr.com

The synthesis of esters, such as 5-(piperazin-1-yl) benzofuran-2-carboxylic acid ethyl ester, has been achieved through a multi-step synthesis starting from 2-hydroxyl-5-(piperazin-1-yl) benzaldehyde (B42025) and glyoxal. google.com This involves the formation of an acrylic aldehyde intermediate, followed by oxidation to the corresponding acrylic acid, and subsequent esterification. google.com The ester group at the C-2 position of the benzofuran ring has been identified as a crucial site for the cytotoxic activity of these compounds. rsc.org